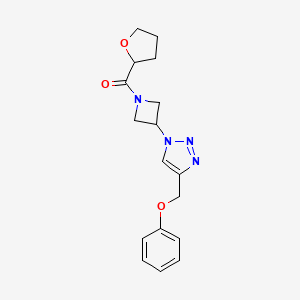

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-2-yl)methanone

Description

The compound “(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-2-yl)methanone” is a heterocyclic molecule combining a 1,2,3-triazole core substituted with a phenoxymethyl group, an azetidine (4-membered nitrogen-containing ring), and a tetrahydrofuran-2-yl methanone moiety. The triazole ring enables π-π stacking interactions, while the azetidine and tetrahydrofuran groups may enhance solubility and target binding specificity. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate diverse bioactivities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

oxolan-2-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-17(16-7-4-8-23-16)20-10-14(11-20)21-9-13(18-19-21)12-24-15-5-2-1-3-6-15/h1-3,5-6,9,14,16H,4,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAYIHPTETXHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-2-yl)methanone , also known by its CAS number 2034592-64-6, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

- Molecular Formula : C21H18N6O3

- Molecular Weight : 402.4060

- Structure : The compound features a triazole ring and an azetidine moiety, which are known for their diverse biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds often possess significant antimicrobial properties. For example, related triazole derivatives have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Triazole Derivative A | Antibacterial | E. coli, S. aureus | |

| Triazole Derivative B | Antifungal | C. albicans |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research indicates that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | IC50 (μM) | COX Enzyme Inhibition |

|---|---|---|

| Sample 1 | 19.45 ± 0.07 | COX-1 |

| Sample 2 | 23.8 ± 0.20 | COX-2 |

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity, particularly against certain tumor cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells.

The biological activity of the compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in microbial growth and inflammation.

- Cell Cycle Interference : The compound may disrupt the cell cycle in cancerous cells, leading to increased apoptosis.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that can protect cells from oxidative stress.

Case Studies

Several case studies have highlighted the potential of this compound:

- A study on triazole derivatives indicated significant antibacterial activity against resistant strains of bacteria, suggesting that this class of compounds could be developed as novel antibiotics.

- Another investigation focused on the anti-inflammatory effects demonstrated by similar compounds in animal models, showing reduced swelling and pain.

Comparison with Similar Compounds

Structural Features

The target compound’s unique combination of azetidine, triazole, and tetrahydrofuran groups distinguishes it from related triazole derivatives. Key structural comparisons include:

Table 1: Structural Comparison of Triazole-Containing Compounds

Key Observations:

- The phenoxymethyl group is shared with compounds like 9a (), but the latter’s thiazole-acetamide chain may confer different pharmacokinetic profiles .

- Electron-withdrawing substituents (e.g., trifluoromethyl in 3w) contrast with the target’s electron-neutral phenoxymethyl, affecting electronic distribution and metabolic stability .

Table 3: Inferred Property Comparison

Key Observations:

- The target’s tetrahydrofuran and azetidine groups likely improve aqueous solubility compared to lipophilic analogs like 3w .

- 9a () demonstrated docking poses with enzymes, suggesting the target’s phenoxymethyl-triazole motif may similarly enhance target binding .

- The high polarity of Compound 3 () due to carboxylates may limit membrane permeability compared to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(tetrahydrofuran-2-yl)methanone, and how can purity be maximized?

- Methodology :

- Step 1 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. This reaction is highly regioselective and efficient under mild conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in THF/H₂O) .

- Step 2 : Couple the triazole-azetidine intermediate with tetrahydrofuran-2-yl methanone via nucleophilic substitution or amide bond formation. Optimize solvent polarity (e.g., DMF or DCM) and temperature (25–60°C) to enhance yield .

- Purity Control : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm azetidine, triazole, and tetrahydrofuran moieties. Key signals include:

- Azetidine: δ 3.5–4.5 ppm (N-CH₂ protons).

- Triazole: δ 7.5–8.0 ppm (aromatic protons).

- Tetrahydrofuran: δ 1.5–2.5 ppm (CH₂ groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of tetrahydrofuran or phenoxymethyl groups) .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate:

- HOMO-LUMO gaps to assess redox stability.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Reactivity Prediction : Simulate reaction pathways (e.g., triazole ring opening or azetidine ring strain release) using transition-state modeling .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodology :

- Assay Validation : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT). Account for differences in membrane permeability or off-target effects .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to distinguish potency from assay-specific artifacts .

- Structural Analogues : Test derivatives (e.g., replacing tetrahydrofuran with piperidine) to isolate structure-activity relationships (SAR) .

Q. How can molecular docking elucidate interactions with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Target Selection : Prioritize proteins with conserved ATP-binding pockets (e.g., tyrosine kinases) due to the triazole’s ATP-mimetic potential .

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimized geometry) and receptor (PDB ID: e.g., 1ATP for kinases) .

- Binding Affinity : Analyze hydrogen bonds (e.g., triazole N-atoms with kinase backbone) and hydrophobic contacts (tetrahydrofuran with nonpolar residues) .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying degradation pathways under physiological conditions?

- Methodology :

- Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the methanone group) .

- Accelerated Conditions : Use acidic/basic buffers (pH 2–10) or elevated temperatures (50°C) to simulate stress degradation. Correlate degradation kinetics with Arrhenius plots .

Q. How can researchers address low yields in multi-step syntheses?

- Methodology :

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., azide precursors) via in-situ IR or quenching with scavengers .

- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer during exothermic steps (e.g., triazole formation) .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.